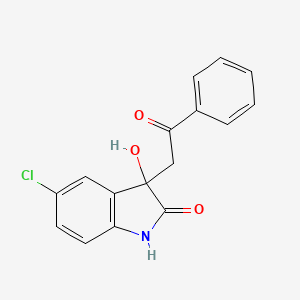
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a chloro group, a hydroxy group, and a phenylethyl group attached to an indolin-2-one core, making it a unique structure with potential biological significance.
作用机制
Target of Action
The primary target of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the angiotensin-converting enzyme 2 (ACE2) receptor . This receptor plays a crucial role in the cellular entry of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
This compound selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor . It achieves this with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies reveal that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .
Biochemical Pathways
Its ability to disrupt ace2 interactions with the rbds from various sars-cov-2 variants suggests it may influence pathways related to viral entry and infection .
Result of Action
The primary result of the action of this compound is the disruption of the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor . This disruption potentially inhibits the entry of the virus into host cells, thereby preventing infection .
生化分析
Biochemical Properties
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 (ACE2) receptor . This interaction is crucial for the cellular entry of SARS-CoV-2 .
Cellular Effects
In cellular contexts, this compound has been shown to disrupt ACE2 interactions with the RBDs from beta, delta, lambda, and omicron variants of SARS-CoV-2 . This suggests that it could potentially inhibit multiple SARS-CoV-2 variants, including those capable of circumventing vaccine and immune responses .
Molecular Mechanism
Molecular docking studies have revealed that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur . This suggests that it exerts its effects at the molecular level by disrupting the binding interactions between the SARS-CoV-2 spike protein and the ACE2 receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves the reaction of 5-chloroisatin with phenylacetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the indolin-2-one core . The process may involve multiple steps, including condensation, cyclization, and oxidation reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as HIV and cancer.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Unique due to its specific substitution pattern.
3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Lacks the chloro group, which may affect its biological activity.
5-Chloro-3-hydroxyindolin-2-one: Lacks the phenylethyl group, which may influence its therapeutic potential
Uniqueness
The presence of both the chloro and phenylethyl groups in this compound contributes to its unique chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its therapeutic efficacy compared to similar compounds .
属性
IUPAC Name |
5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRURBYBWMWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

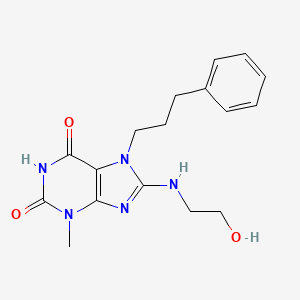
![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)
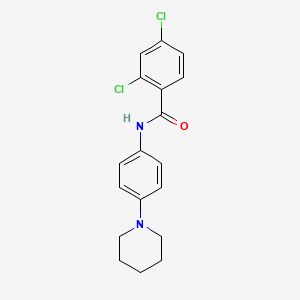
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)
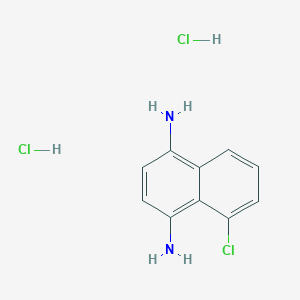
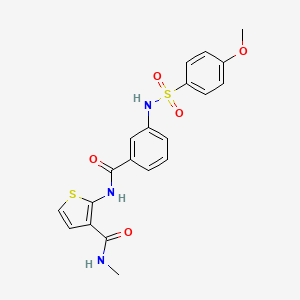
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)
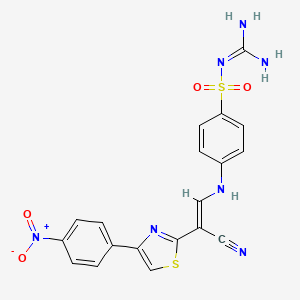
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)
amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)
